Cas no 1026285-45-9 (6-(Dimethylamino)-2,4-dimethyl-3-pyridinecarboxaldehyde)

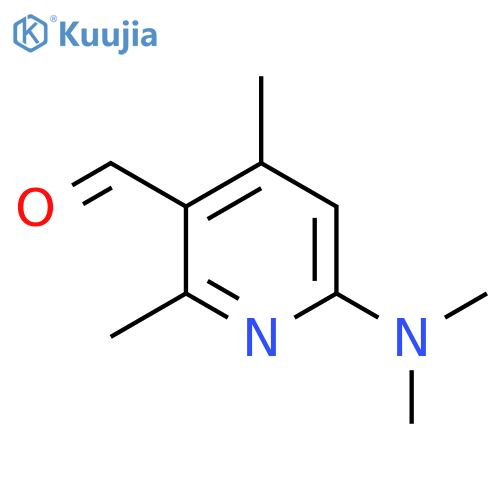

1026285-45-9 structure

商品名:6-(Dimethylamino)-2,4-dimethyl-3-pyridinecarboxaldehyde

6-(Dimethylamino)-2,4-dimethyl-3-pyridinecarboxaldehyde 化学的及び物理的性質

名前と識別子

-

- 6-(Dimethylamino)-2,4-dimethyl-3-pyridinecarboxaldehyde

- 6-(DIMETHYLAMINO)-2,4-DIMETHYLNICOTINALDEHYDE

- AB44364

- C90607

- AKOS006286014

- C90673

- 1026285-45-9

-

- インチ: 1S/C10H14N2O/c1-7-5-10(12(3)4)11-8(2)9(7)6-13/h5-6H,1-4H3

- InChIKey: ZQPDYBAMBJIHJL-UHFFFAOYSA-N

- ほほえんだ: C1(C)=NC(N(C)C)=CC(C)=C1C=O

計算された属性

- せいみつぶんしりょう: 178.110613074g/mol

- どういたいしつりょう: 178.110613074g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 182

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 33.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

- 密度みつど: 1.081±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 330.8±42.0 °C(Predicted)

- 酸性度係数(pKa): 6.32±0.10(Predicted)

6-(Dimethylamino)-2,4-dimethyl-3-pyridinecarboxaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P024914-100mg |

6-(DIMETHYLAMINO)-2,4-DIMETHYLNICOTINALDEHYDE |

1026285-45-9 | 97% | 100mg |

$267.00 | 2023-12-27 | |

| 1PlusChem | 1P024914-250mg |

6-(DIMETHYLAMINO)-2,4-DIMETHYLNICOTINALDEHYDE |

1026285-45-9 | 97% | 250mg |

$509.00 | 2023-12-27 |

6-(Dimethylamino)-2,4-dimethyl-3-pyridinecarboxaldehyde 関連文献

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

1026285-45-9 (6-(Dimethylamino)-2,4-dimethyl-3-pyridinecarboxaldehyde) 関連製品

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬